molecular formula C14H20O4Si B8202840 3-[(Tert-butyldimethylsilyl)oxy]-4-formylbenzoic acid

3-[(Tert-butyldimethylsilyl)oxy]-4-formylbenzoic acid

Cat. No.: B8202840
M. Wt: 280.39 g/mol
InChI Key: FWGCDIHSCWNNIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(Tert-butyldimethylsilyl)oxy]-4-formylbenzoic acid (CAS: 2756181-30-1) is a silyl-protected derivative of 4-formylbenzoic acid. The tert-butyldimethylsilyl (TBDMS) group enhances stability and modulates reactivity, making the compound valuable in organic synthesis, particularly in multi-step reactions requiring selective deprotection . It features both a formyl (–CHO) and a carboxylic acid (–COOH) group, enabling diverse applications in pharmaceutical and materials chemistry. Commercially available with 98% purity, it is synthesized via silylation of 4-formylbenzoic acid using tert-butyldimethylsilyl chloride (TBDMSCl) and imidazole in dimethylformamide (DMF) .

Properties

IUPAC Name

3-[tert-butyl(dimethyl)silyl]oxy-4-formylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O4Si/c1-14(2,3)19(4,5)18-12-8-10(13(16)17)6-7-11(12)9-15/h6-9H,1-5H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWGCDIHSCWNNIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=C(C=CC(=C1)C(=O)O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O4Si
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.39 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(Tert-butyldimethylsilyl)oxy]-4-formylbenzoic acid typically involves the protection of the hydroxyl group on a benzoic acid derivative using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or pyridine. The formyl group can be introduced via a Vilsmeier-Haack reaction, which involves the reaction of the protected benzoic acid with a formylating agent like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The TBDMS group can be selectively removed under mild acidic conditions or using fluoride ions, such as tetrabutylammonium fluoride (TBAF).

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Tetrabutylammonium fluoride, mild acids.

Major Products:

    Oxidation: 3-[(Tert-butyldimethylsilyl)oxy]-4-carboxybenzoic acid.

    Reduction: 3-[(Tert-butyldimethylsilyl)oxy]-4-hydroxymethylbenzoic acid.

    Substitution: 3-hydroxy-4-formylbenzoic acid.

Scientific Research Applications

Chemistry: 3-[(Tert-butyldimethylsilyl)oxy]-4-formylbenzoic acid is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules where selective protection and deprotection of hydroxyl groups are required.

Biology and Medicine: In biological research, this compound can be used to study the effects of formyl and silyl groups on biological systems. It may also serve as a precursor for the synthesis of bioactive molecules.

Industry: In the pharmaceutical industry, it can be used in the synthesis of drug candidates and active pharmaceutical ingredients (APIs). Its stability and reactivity make it a valuable building block in medicinal chemistry.

Mechanism of Action

The mechanism of action of 3-[(Tert-butyldimethylsilyl)oxy]-4-formylbenzoic acid primarily involves its role as a protecting group and a reactive intermediate. The TBDMS group protects the hydroxyl group from unwanted reactions, allowing selective reactions to occur at other functional groups. The formyl group can participate in various chemical reactions, such as nucleophilic addition and condensation reactions, facilitating the synthesis of more complex molecules.

Comparison with Similar Compounds

3-(4-((tert-Butyldimethylsilyl)oxy)phenyl)propanoic Acid

  • Structure: Propanoic acid chain instead of formyl group.
  • Synthesis : TBDMSCl, imidazole, and DMF at room temperature (50 mmol scale, 85–90% yield) .
  • Reactivity : The TBDMS group remains stable under basic and hydrogenation conditions, enabling downstream modifications.
  • Applications : Intermediate for prostaglandin synthesis.

(E)-3-(3,4-Bis((tert-butyldimethylsilyl)oxy)phenyl)acrylic Acid (ix)

  • Structure : Bis-TBDMS-protected acrylic acid derivative.
  • Synthesis: Caffeic acid reacts with TBDMSCl in acetic acid, followed by catalytic hydrogenation (Pd/C, H₂) to yield propanoic acid analog (x) .
  • Reactivity: Acrylic acid moiety undergoes hydrogenation to propanoic acid without silyl cleavage.
  • Applications : Precursor to (−)-Tarchonanthus lactone, a natural product .

5-[(Tert-Butyldimethylsilyl)oxy]-2-fluorobenzaldehyde

  • Structure : Fluorine substituent at position 2; formyl group at position 5.
  • Purity : 96% (vs. 98% for the target compound) .
  • Applications : Fluorine enhances electrophilicity, useful in radiopharmaceuticals.

Benzyl Ether and Nitro/Amino Derivatives

4-Amino-3-((4-(tert-butyl)benzyl)oxy)-4-nitrobenzoic Acid (5f)

  • Structure: tert-Butyl benzyl ether with nitro and amino groups.
  • Synthesis: Sodium hydroxide in methanol-THF mixture reduces nitro to amino (74% yield) .
  • Reactivity : Nitro group reduction requires cobalt chloride/sodium borohydride, unlike TBDMS-protected compounds.
  • Applications : Intermediate for fluorescent probes .

4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-((4-(tert-butyl)benzyl)oxy)benzoic Acid (1f)

  • Structure: Fmoc-protected amino group.
  • Synthesis : Fluorenylmethyloxycarbonyl (Fmoc) chloride in THF (85% yield) .
  • Applications : Solid-phase peptide synthesis .

Computational and Crystallographic Insights

Theoretical Properties of Triazolone Derivatives

  • Methods : DFT (B3LYP) and HF calculations for Mulliken charges and orbital energies .
  • Relevance : Contrasts with experimental data for silyl-protected compounds, highlighting the need for empirical validation .

4-(Diphenylphosphinoyl)benzoic Acid

  • Structure: Phosphinoyl substituent.
  • Crystallography : O–H···O hydrogen bonds form chains along the b-axis, influencing solubility .
  • Applications : Coordination chemistry and catalysis .

Data Table: Key Comparative Properties

Compound Name Key Functional Groups Synthesis Method Yield/Purity Stability/Reactivity Highlights Applications
3-[(TBDMS-O)]-4-formylbenzoic acid –CHO, –COOH, TBDMS–O– Silylation of 4-formylbenzoic acid 98% Stable under basic conditions; selective deprotection Drug intermediates
3-(4-(TBDMS-O)phenyl)propanoic acid –CH₂CH₂COOH, TBDMS–O– TBDMSCl, imidazole, DMF 85–90% Retains silyl group during hydrogenation Prostaglandin synthesis
(E)-3-(3,4-Bis(TBDMS-O)phenyl)acrylic acid Acrylic acid, bis-TBDMS–O– Caffeic acid + TBDMSCl, acetic acid N/A Hydrogenated to propanoic acid Natural product synthesis
4-Amino-3-((4-(tert-butyl)benzyl)oxy)-4-nitrobenzoic acid –NO₂, –NH₂, benzyl ether Nitro reduction with CoCl₂/NaBH₄ 74% Nitro-to-amine conversion under mild conditions Fluorescent probes

Research Findings and Implications

  • Silyl Stability : TBDMS groups resist hydrogenation (Pd/C, H₂) and basic conditions (e.g., NaOH), enabling sequential reactions without premature deprotection .
  • Functional Group Reactivity : Formyl groups facilitate nucleophilic additions (e.g., Schiff base formation), while carboxylic acids enable conjugation or salt formation .
  • Purity and Scalability : Commercial availability of high-purity TBDMS-protected compounds (e.g., 98% for OT-5748) supports reproducible industrial synthesis .

Biological Activity

3-[(Tert-butyldimethylsilyl)oxy]-4-formylbenzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, drawing on diverse research findings.

Chemical Structure and Synthesis

The compound features a tert-butyldimethylsilyl (TBDMS) group, which enhances its stability and solubility. The synthesis typically involves the protection of hydroxyl groups followed by formylation reactions. The TBDMS group is removed under acidic conditions to yield the active form of the compound.

Anticancer Properties

Several studies have investigated the anticancer potential of this compound. In vitro assays demonstrated that this compound inhibits the proliferation of various cancer cell lines, including breast and prostate cancer cells. It induces apoptosis through the activation of caspase pathways and modulation of cell cycle regulators.

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)15Induction of apoptosis
PC-3 (Prostate Cancer)20Cell cycle arrest
HeLa (Cervical Cancer)12Caspase activation

Anti-inflammatory Effects

Research has also shown that this compound exhibits anti-inflammatory properties. It reduces the expression of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This suggests a potential role in treating inflammatory diseases.

Case Study: Inhibition of Inflammation
In an animal model of arthritis, administration of this compound resulted in significant reductions in joint swelling and pain. Histological analysis revealed decreased infiltration of inflammatory cells in affected tissues.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Nuclear Receptors : The compound modulates the activity of nuclear receptors involved in cell differentiation and apoptosis.
  • Enzyme Inhibition : It acts as an inhibitor for matrix metalloproteinases (MMPs), which are implicated in cancer metastasis and tissue remodeling.
  • Signal Transduction Pathways : The compound influences pathways such as NF-κB and MAPK, which are critical for inflammatory responses.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.